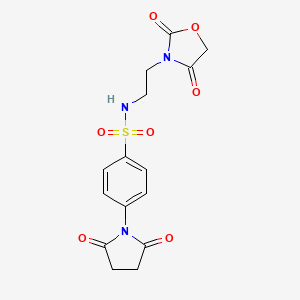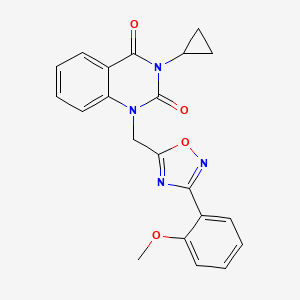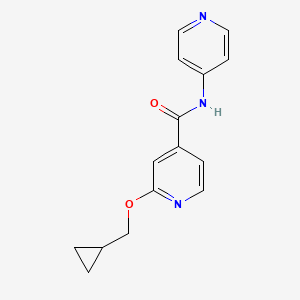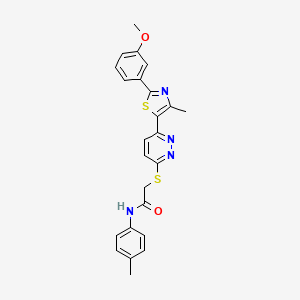
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, compounds like “1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride” belong to a class of organic compounds known as halogenated cyclobutanes . They contain a cyclobutane ring which is substituted with one or more halogen atoms.
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the cyclobutane ring and the introduction of the halogen and amine groups . The exact synthesis process would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This involves crystallizing the compound and analyzing the diffraction pattern produced when X-rays are passed through the crystal.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . For example, the presence of the amine and halogen groups could make the compound reactive towards certain reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy for determining the compound’s structure , and various chromatographic techniques for analyzing its behavior in different solvents.Aplicaciones Científicas De Investigación
Organosilicon Chemistry
Research on organosilicon chemistry explores reactions of disilacyclobutanes, which are structurally related to cyclobutanes, showing their potential in synthetic chemistry for producing ring-opened products and understanding reaction mechanisms with various reagents (Devine, Haszeldine, & Tipping, 1975).
PET Tracer Synthesis for Tumor Delineation
Fluorine-18 labeled compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been synthesized for positron emission tomography (PET), indicating the relevance of fluorinated cyclobutanes in medical imaging and tumor detection (Shoup & Goodman, 1999).
Inhibition of Serotonin and Norepinephrine Uptake
Compounds containing bromophenyl groups have been studied for their potential to inhibit the uptake of serotonin and norepinephrine in the brain, highlighting their possible applications in neuroscience and pharmacology (Fuller et al., 1978).
Synthesis of Benzimidazoles
Reactions of o-bromophenyl isocyanide with primary amines have been explored for the synthesis of benzimidazoles, demonstrating the utility of bromophenyl compounds in the synthesis of heterocyclic compounds (Lygin & Meijere, 2009).
Glucose Sensing Materials
The synthesis of amino-3-fluorophenyl boronic acid from bromo-fluoroaniline and its application in constructing glucose-sensing materials showcases the potential of fluorinated phenylboronic acids in developing biomedical sensors (Das et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-fluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10;/h1-4,9H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKAAHKOZCQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride | |
CAS RN |
2094461-96-6 |
Source


|
| Record name | 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)
![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)

![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)

![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)
![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)



